![molecular formula C15H15NOS2 B5226405 2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one](/img/structure/B5226405.png)
2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one
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Overview
Description
2-(allylthio)-4-(2,5-dimethylbenzylidene)-1,3-thiazol-5(4H)-one is a synthetic compound that has been the subject of extensive research due to its potential use in various scientific applications. This compound is also known as "DMBT" and is a member of the thiazole family of compounds. The unique chemical structure of DMBT has led to its use in a variety of scientific studies, including as a tool for investigating biological processes and as a potential therapeutic agent.
Mechanism of Action
The mechanism of action of DMBT is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes or signaling pathways involved in inflammation and cancer development. DMBT has also been shown to interact with certain proteins involved in cellular processes, such as the cell cycle and apoptosis.
Biochemical and Physiological Effects:
DMBT has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory and anti-cancer activity. Studies have also suggested that DMBT may have neuroprotective effects and could potentially be used in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One advantage of using DMBT in lab experiments is its unique chemical structure, which allows for specific interactions with biological molecules. However, DMBT can be difficult to synthesize and purify, which can limit its use in certain experiments. Additionally, the potential toxicity of DMBT must be taken into consideration when using it in experiments.
Future Directions
There are several potential future directions for research involving DMBT. One area of interest is the development of DMBT as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of DMBT and its potential interactions with biological molecules. Finally, the synthesis and purification of DMBT could be optimized to improve its use in lab experiments.
Synthesis Methods
The synthesis of DMBT is a multi-step process that involves the use of various reagents and reaction conditions. One common method for synthesizing DMBT involves the reaction of 2-aminothiazole with allyl bromide to produce 2-(allylthio)thiazole. This intermediate is then reacted with 2,5-dimethylbenzaldehyde under basic conditions to produce DMBT.
Scientific Research Applications
DMBT has been used in a variety of scientific studies due to its unique chemical structure and potential applications. One area of research that has utilized DMBT is in the study of biological processes, such as protein-protein interactions and enzyme activity. DMBT has also been investigated as a potential therapeutic agent, with studies showing its potential as an anti-inflammatory and anti-cancer agent.
properties
IUPAC Name |
(4Z)-4-[(2,5-dimethylphenyl)methylidene]-2-prop-2-enylsulfanyl-1,3-thiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NOS2/c1-4-7-18-15-16-13(14(17)19-15)9-12-8-10(2)5-6-11(12)3/h4-6,8-9H,1,7H2,2-3H3/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVJCRDRPBWJGH-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C=C2C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)/C=C\2/C(=O)SC(=N2)SCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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